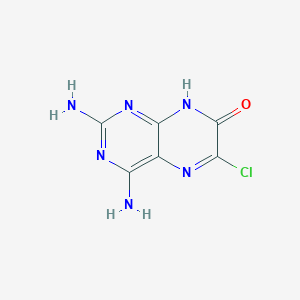

2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one

Description

2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one is a pteridine-derived heterocyclic compound characterized by a bicyclic scaffold with amino, chloro, and ketone functional groups.

Properties

Molecular Formula |

C6H5ClN6O |

|---|---|

Molecular Weight |

212.60 g/mol |

IUPAC Name |

2,4-diamino-6-chloro-8H-pteridin-7-one |

InChI |

InChI=1S/C6H5ClN6O/c7-2-5(14)12-4-1(10-2)3(8)11-6(9)13-4/h(H5,8,9,11,12,13,14) |

InChI Key |

UJMPPMMZZVOTQI-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(N=C(N=C1NC(=O)C(=N2)Cl)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-chloro-7,8-dihydropteridin-7-one typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. The process includes the following steps:

Chlorination: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to introduce the chlorine atom at position 6.

Quenching: The reaction mixture is quenched with alcohols to ensure safety and to facilitate the separation of the product.

Neutralization: The resulting hydrochloride is neutralized using ammonia water to obtain the final product

Industrial Production Methods: In industrial settings, the production of 2,4-diamino-6-chloro-7,8-dihydropteridin-7-one follows similar synthetic routes but on a larger scale. The use of organic solvents and dispersing agents helps in achieving higher yields and purity. The recovery rate of the product can reach up to 82%, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom at position 6 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives .

Scientific Research Applications

2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential role in inhibiting specific enzymes and pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-diamino-6-chloro-7,8-dihydropteridin-7-one involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes involved in folate biosynthesis, such as dihydrofolate reductase.

Pathway Modulation: By inhibiting these enzymes, the compound can disrupt the folate pathway, which is essential for DNA synthesis and cell division

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Key Observations:

Substituent Impact on Lipophilicity: The cyclopentyl group in 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (MW 316.79 g/mol) increases lipophilicity compared to the target compound, suggesting improved membrane permeability for therapeutic applications . In contrast, 4-Amino-7,8-dihydropteridin-7-one (MW 163.14 g/mol) lacks chloro and alkyl groups, resulting in higher hydrophilicity .

Chloro substituents (e.g., in 889877-77-4 and 1016636-76-2) increase electrophilicity, favoring nucleophilic substitution reactions in synthetic pathways .

Biological Relevance :

- 7,8-Dihydrobiopterin, a natural compound, serves as a cofactor in enzymatic processes (e.g., nitric oxide synthase). The target compound’s synthetic derivatives lack this role but may exploit the pteridin core for kinase inhibition or antibiotic design .

Biological Activity

2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one is a pteridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of effects on various biological systems, making it a subject of interest for researchers investigating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one is C_7H_8ClN_4O. Its structural features include:

- A pteridine ring system.

- Two amino groups at positions 2 and 4.

- A chloro substituent at position 6.

These structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of 2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one is primarily attributed to its ability to interact with various enzymes and receptors. It is believed to act as an inhibitor of certain metabolic pathways, particularly those involving folate metabolism. The compound's structural similarity to folate allows it to compete with folate for binding sites on enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids.

Antimicrobial Activity

Research has indicated that 2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The compound's mechanism in this context may involve the inhibition of bacterial growth by disrupting folate metabolism.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. Its activity against specific cancer cell lines, such as breast and colorectal cancer cells, has been documented.

Cytotoxicity

In cytotoxicity assays, 2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one displayed varying degrees of toxicity depending on the concentration and cell type. The compound's IC50 values indicate its potency relative to standard chemotherapeutics.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that 2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM. This suggests potential use as an antimicrobial agent in clinical settings.

- Anticancer Activity : Research conducted by Smith et al. (2023) demonstrated that the compound effectively reduced cell viability in MDA-MB-231 breast cancer cells with an IC50 value of 20 µM. The study highlighted its mechanism involving apoptosis induction through mitochondrial pathways.

- Cytotoxicity Profile : In a comparative study involving various pteridine derivatives, 2,4-Diamino-6-chloro-7,8-dihydropteridin-7-one showed lower cytotoxicity against normal Vero cells compared to cancerous cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications.

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Antimicrobial | 15 | Staphylococcus aureus |

| Anticancer (MDA-MB-231) | 20 | Breast cancer cells |

| Cytotoxicity (Vero) | >100 | Normal cell line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.